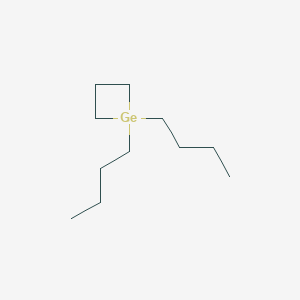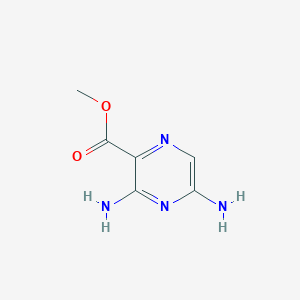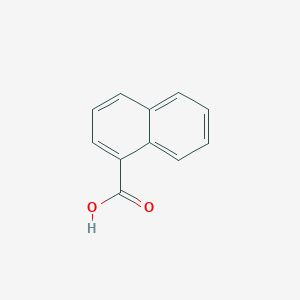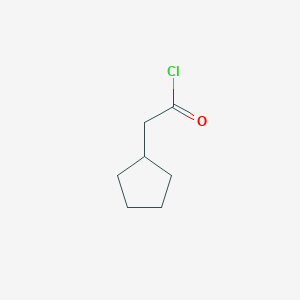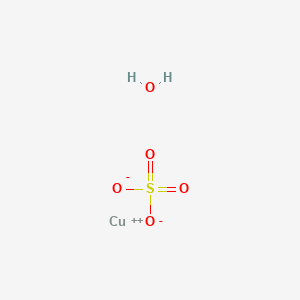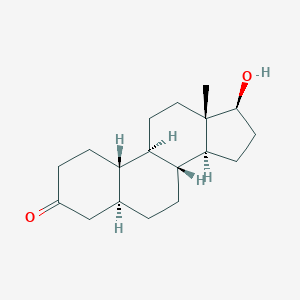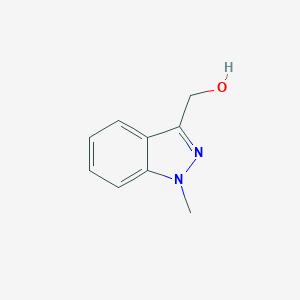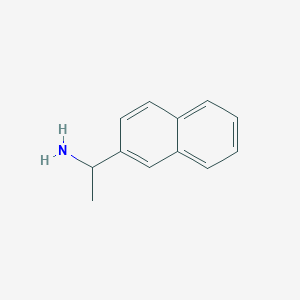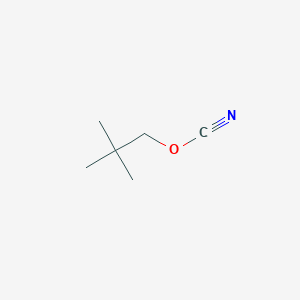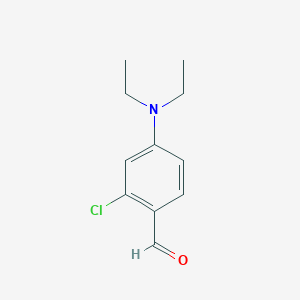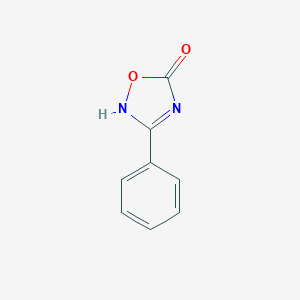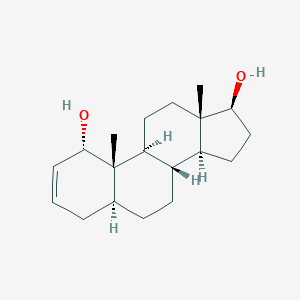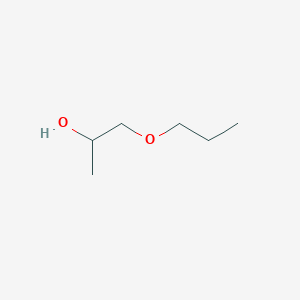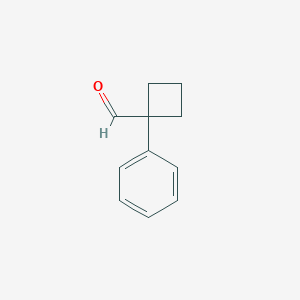
1-Phenyl-cyclobutanecarbaldehyde
Descripción general
Descripción
1-Phenyl-cyclobutanecarbaldehyde is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-cyclobutanecarbaldehyde, such as its density, melting point, boiling point, etc., can be found in various chemical databases .Aplicaciones Científicas De Investigación
Field: Organic Chemistry
1-phenylcyclobutanecarbaldehyde could potentially be used in the field of organic chemistry, specifically in the synthesis of cyclobutane-containing natural products .
Application Summary
Cyclobutane is a core structure in many complex natural products, including terpenoids, alkaloids, and steroids . These compounds not only have fascinating structures, but also exhibit potent biological activities . The potential application of 1-phenylcyclobutanecarbaldehyde could be in the synthesis of these cyclobutane-containing natural products.
Results or Outcomes
The outcomes of such synthesis processes would be the production of complex natural products containing cyclobutane subunits . These compounds could then be studied for their biological activities, contributing to fields like medicinal chemistry and pharmacology.
Field: Photoredox Catalysis
1-phenylcyclobutanecarbaldehyde could potentially be used in the field of photoredox catalysis .
Application Summary
The compound could be used in the synthesis of bicyclo [1.1.0]butyl radical cations . These radical cations could then be used in [2π+2σ] cycloaddition reactions .
Methods of Application
The compound could be used in photoredox catalysis to promote the single-electron oxidation of bicyclo [1.1.0]butanes . The resulting radical cations could then undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .
Results or Outcomes
The most notable feature of this transformation is the breadth of alkene classes that can be employed, including non-activated alkenes, which have so far been elusive for previous strategies . A rigorous mechanistic investigation, in conjunction with DFT computation, was undertaken in order to better understand the physical nature of bicyclo [1.1.0]butyl radical cations .
Propiedades
IUPAC Name |
1-phenylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCECDJPMXUAMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481310 | |
| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-cyclobutanecarbaldehyde | |
CAS RN |
1469-83-6 | |
| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

